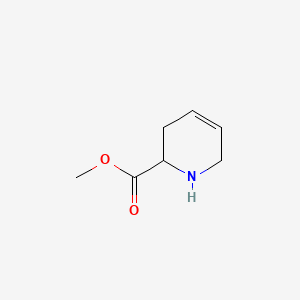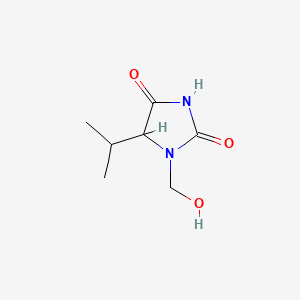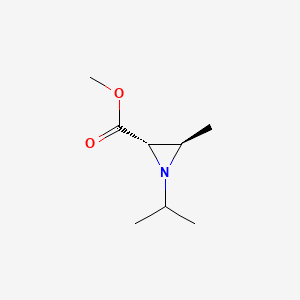
Barbituric Acid-13C,15N2
描述
Barbituric Acid-13C,15N2 is a stable isotope labelled compound of Barbituric Acid . It is the parent compound of barbiturate drugs . It is a white solid and is a labelled impurity of Fluorouracil .
Molecular Structure Analysis
The molecular formula of Barbituric Acid-13C,15N2 is C3 [13C]H4 [15N]2O3 . The molecular weight is 131.07 .Physical And Chemical Properties Analysis
Barbituric Acid-13C,15N2 is a white solid . It is soluble in DMSO . The molecular weight is 131.07 .作用机制
安全和危害
未来方向
Barbituric acid and its derivatives have gained significant attention for several years as an indispensable class of compounds in the pharmaceutical industry due to their various biological activities . Future research may focus on the synthesis of new compounds derived from barbituric acid for the development of efficient antimicrobial drugs .
属性
| { "Design of the Synthesis Pathway": "The synthesis of Barbituric Acid-13C,15N2 can be achieved by introducing 13C and 15N isotopes during the synthesis of the Barbituric Acid molecule. This can be achieved by using starting materials that contain the desired isotopes and then conducting a series of reactions to form Barbituric Acid-13C,15N2.", "Starting Materials": [ "Urea-13C,15N2", "Diethyl Malonate", "Concentrated Sulfuric Acid", "Sodium Hydroxide", "Ethanol", "Acetone", "Hydrochloric Acid" ], "Reactions": [ "Step 1: Urea-13C,15N2 is reacted with diethyl malonate in the presence of concentrated sulfuric acid to form 5-(diethylamino)-5-oxopentanoic acid-13C,15N2.", "Step 2: The resulting product from step 1 is then treated with sodium hydroxide and ethanol to form the sodium salt of 5-(diethylamino)-5-oxopentanoic acid-13C,15N2.", "Step 3: The sodium salt of 5-(diethylamino)-5-oxopentanoic acid-13C,15N2 is then reacted with acetone and hydrochloric acid to form Barbituric Acid-13C,15N2." ] } | |
CAS 编号 |
1329809-18-8 |
产品名称 |
Barbituric Acid-13C,15N2 |
分子式 |
C4H4N2O3 |
分子量 |
131.066 |
IUPAC 名称 |
1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C4H4N2O3/c7-2-1-3(8)6-4(9)5-2/h1H2,(H2,5,6,7,8,9)/i4+1,5+1,6+1 |
InChI 键 |
HNYOPLTXPVRDBG-VMGGCIAMSA-N |
SMILES |
C1C(=O)NC(=O)NC1=O |
同义词 |
2,4,6(1H,3H,5H)-Pyrimidinetrione-13C,15N2; 1,2,3,4,5,6-Hexahydro-2,4,6-pyrimidinetrione-13C,15N2; 2,4,6-Pyrimidinetriol-13C,15N2; 2,4,6-Pyrimidinetrione-13C,15N2; 2,4,6-Trihydroxypyrimidine-13C,15N2; 2,4,6-Trioxohexahydropyrimidine-13C,15N2; 6-Hydrox |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-1-(thieno[2,3-b]pyridin-3-yl)ethanol](/img/structure/B588777.png)



